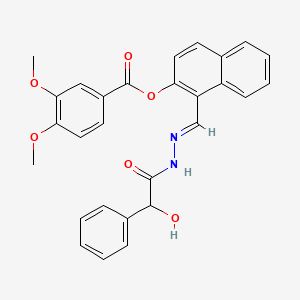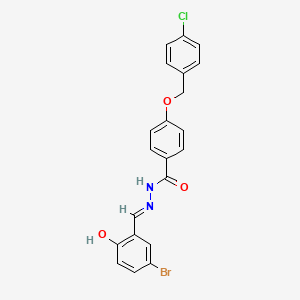
4-((2-Bromobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Bromobenzylidene)amino)-3-(3-etoxi-fenil)-1H-1,2,4-triazol-5(4H)-tiona es un compuesto orgánico sintético perteneciente a la clase de derivados de triazol. Los triazoles son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-((2-Bromobenzylidene)amino)-3-(3-etoxi-fenil)-1H-1,2,4-triazol-5(4H)-tiona típicamente implica la condensación de 2-bromobenzaldehído con 3-(3-etoxi-fenil)-1H-1,2,4-triazol-5-tiol en presencia de un catalizador adecuado. La reacción se lleva a cabo bajo condiciones de reflujo en un solvente adecuado, como etanol o metanol. El producto resultante se purifica luego por recristalización o cromatografía en columna.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de síntesis. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, es crucial para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
4-((2-Bromobenzylidene)amino)-3-(3-etoxi-fenil)-1H-1,2,4-triazol-5(4H)-tiona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los sulfoxidos o sulfonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina correspondientes.
Sustitución: El átomo de bromo en la parte bencilideno se puede sustituir con otros nucleófilos, como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y ácido m-cloroperbenzoico (m-CPBA).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan comúnmente.
Sustitución: Las reacciones de sustitución nucleofílica a menudo requieren la presencia de una base, como hidróxido de sodio (NaOH) o carbonato de potasio (K₂CO₃), y generalmente se llevan a cabo en solventes apróticos polares como dimetilsulfóxido (DMSO) o dimetilformamida (DMF).
Principales productos formados
Oxidación: Sulfoxidos o sulfonas.
Reducción: Derivados de amina.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
4-((2-Bromobenzylidene)amino)-3-(3-etoxi-fenil)-1H-1,2,4-triazol-5(4H)-tiona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus potenciales propiedades antimicrobianas y antifúngicas.
Medicina: Explorado por su potencial como agente anticancerígeno debido a su capacidad para inhibir enzimas y vías específicas involucradas en la proliferación de células cancerosas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como resistencia a la corrosión o mayor resistencia mecánica.
Mecanismo De Acción
El mecanismo de acción de 4-((2-Bromobenzylidene)amino)-3-(3-etoxi-fenil)-1H-1,2,4-triazol-5(4H)-tiona involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos, bloqueando así el acceso del sustrato e impidiendo la reacción catalítica. Además, puede interactuar con receptores celulares, modulando vías de transducción de señales y afectando procesos celulares como la proliferación, la apoptosis y la diferenciación.
Comparación Con Compuestos Similares
Compuestos similares
- 4-((2-Clorobenzylidene)amino)-3-(3-etoxi-fenil)-1H-1,2,4-triazol-5(4H)-tiona
- 4-((2-Fluorobenzylidene)amino)-3-(3-etoxi-fenil)-1H-1,2,4-triazol-5(4H)-tiona
- 4-((2-Metilbenzylidene)amino)-3-(3-etoxi-fenil)-1H-1,2,4-triazol-5(4H)-tiona
Singularidad
La singularidad de 4-((2-Bromobenzylidene)amino)-3-(3-etoxi-fenil)-1H-1,2,4-triazol-5(4H)-tiona radica en la presencia del átomo de bromo en la parte bencilideno. Este átomo de bromo puede influir significativamente en la reactividad y la actividad biológica del compuesto, haciéndolo distinto de sus análogos con diferentes sustituyentes.
Propiedades
Número CAS |
497921-75-2 |
|---|---|
Fórmula molecular |
C17H15BrN4OS |
Peso molecular |
403.3 g/mol |
Nombre IUPAC |
4-[(E)-(2-bromophenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15BrN4OS/c1-2-23-14-8-5-7-12(10-14)16-20-21-17(24)22(16)19-11-13-6-3-4-9-15(13)18/h3-11H,2H2,1H3,(H,21,24)/b19-11+ |
Clave InChI |
LEMAZMLIWWERPU-YBFXNURJSA-N |
SMILES isomérico |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3Br |
SMILES canónico |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-chlorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12007819.png)
![methyl 4-(7-ethyl-1,3-benzodioxol-5-yl)-2-[2-(trifluoromethyl)phenyl]-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B12007822.png)
![Allyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12007828.png)

![4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol](/img/structure/B12007836.png)
![Diethyl 1-{4-[bis(2-iodoethyl)amino]phenyl}ethylphosphonate](/img/structure/B12007840.png)

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12007858.png)


![3-[(2-Methylpropyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12007874.png)


